Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate
Description
Properties
IUPAC Name |
methyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12-,13-,14+,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWOCDKQXZRRC-PQZNDWDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Protection
The synthesis commences with methyl D-glucopyranuronate, derived from D-glucuronic acid lactone through methanolysis under acidic conditions. Protection of the hydroxyl groups at positions 2, 3, and 4 is achieved using isobutyric anhydride or isobutyryl chloride in the presence of a base such as pyridine or DMAP. This step ensures complete acylation, critical for preventing undesired side reactions during subsequent glycosylation.
Table 1: Comparison of Acylation Conditions
Formation of the Trichloroacetimidate Intermediate
Activation of the anomeric hydroxyl group is accomplished by converting it into a trichloroacetimidate leaving group. This involves treating the protected glucuronate with trichloroacetonitrile and potassium carbonate in dichloromethane, yielding Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate. The reaction proceeds via nucleophilic attack of the anomeric oxygen on trichloroacetonitrile, facilitated by the mild base.
Key Reaction Parameters:
Stepwise Procedure for Large-Scale Preparation
Detailed Protocol
-
Protection of Hydroxyl Groups:
Methyl D-glucopyranuronate (1 mmol) is dissolved in dichloromethane (5 mL) under argon. Isobutyryl chloride (3.3 equivalents) is added dropwise at 0°C, followed by pyridine (4 equivalents). The mixture is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with dichloromethane. The organic layer is dried over Na2SO4 and concentrated to yield the tri-O-isobutyryl derivative. -
Anomeric Activation:
The protected glucuronate (1 mmol) is dissolved in dichloromethane (5 mL), and trichloroacetonitrile (3.7 equivalents) is added. Potassium carbonate (0.6 equivalents) is introduced, and the reaction is stirred for 40 hours. The mixture is filtered through silica gel, eluted with ether, and concentrated to afford the trichloroacetimidate as white prisms (75% yield).
Analytical Characterization
NMR Data (CDCl3, δ ppm):
-
1H NMR: 8.72 (s, NH), 6.66 (d, J=3.5 Hz, H1), 5.70 (t, J=10 Hz, H2), 5.30 (t, J=10 Hz, H3), 5.20 (dd, J=10,3.5 Hz, H4), 4.51 (d, J=10 Hz, H5), 3.75 (s, OMe), 2.60–2.43 (m, 3×CHMe2), 1.17–1.06 (m, 3×CHMe2).
-
13C NMR: 170.2 (C=O), 101.8 (C1), 75.4–68.3 (C2–C5), 52.1 (OMe), 34.2–18.9 (isobutyryl CH and CH3).
Melting Point: 108°C (from isopropanol).
Optimization Strategies and Yield Enhancement
Solvent and Catalyst Selection
The use of dichloromethane as a solvent ensures homogeneity during acylation and activation steps, while potassium carbonate provides sufficient basicity without promoting hydrolysis. Substituting pyridine with DMAP in the acylation step reduces reaction time but may lower yields due to increased steric hindrance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The isobutyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Synthesis and Glycosylation Donor
Methyl 2,3,4-tri-O-isobutyryl-D-glucopyranuronate serves as an effective glycosylation donor in various synthetic pathways. The compound has been utilized to synthesize glycosides of glucuronic acid and other sugar derivatives. For instance, it has been reported that this compound can be used in the synthesis of morphine-3,6-di-β-D-glucuronide through a one-pot reaction involving Lewis acid catalysis, yielding high stereoselectivity for β-anomers .
Table 1: Comparison of Glycosylation Yields Using Different Donors
| Glycosylation Donor | Yield (%) | Stereoselectivity |
|---|---|---|
| This compound | 60 | β-anomer |
| Acetylated imidate donor | 40 | Mixed |
| Trichloroacetimidate donor | 11 | β-anomer |
This table illustrates the superior performance of this compound compared to other donors in terms of yield and stereoselectivity.
Prodrug Therapy
The compound has significant implications in prodrug therapy. Its structure allows it to be converted into more bioactive forms upon administration. For example, this compound has been used to synthesize β-O-glucuronyl carbamates that exhibit high diastereoselectivity . These compounds can enhance the solubility and bioavailability of therapeutic agents.
Glucuronidation Processes
Glucuronidation is a critical metabolic pathway for drug clearance and detoxification. This compound has been employed as a glucuronidation donor in studies involving steroidal alcohols. Its use has been shown to reduce transacylation side reactions compared to other acetylated derivatives . This property makes it a valuable tool for synthesizing glucuronidated metabolites that serve as reference substances in pharmacokinetic studies.
Case Study: Glucuronidation of Steroidal Alcohols
In a study examining the glucuronidation of androsterone and related compounds, this compound was utilized to achieve clean conversions with minimal by-products. This highlights its effectiveness as a glucuronidation donor under optimized conditions .
Mechanism of Action
The mechanism of action of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in carbohydrate metabolism. It may also influence signaling pathways related to inflammation and immune response, thereby providing therapeutic benefits in conditions such as arthritis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related glucopyranuronate derivatives, focusing on substituents, physical properties, and applications.
Structural and Functional Group Comparisons
Physical and Spectral Data Comparison
- Melting Points: Methyl 4-O-methyl-α-D-glucopyranuronate: 130–131°C . this compound: No direct mp reported, but it is typically a crystalline solid . Acetylated analogs (e.g., Methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate): Generally lower melting points due to smaller substituents .
NMR Data :
Chromatographic Behavior :
Reactivity and Stability
- Steric Effects : Isobutyryl groups provide superior steric protection compared to acetyl or methyl groups, reducing unwanted side reactions (e.g., hydrolysis) during glycosylation .
- Anomeric Configuration: The α-anomer of Methyl 4-O-methyl-D-glucopyranuronate crystallizes preferentially, while β-anomers dominate in acetylated derivatives due to synthetic pathways .
- Enzymatic Resistance : Isobutyryl esters resist enzymatic cleavage better than acetyl groups, making the compound suitable for prolonged biological assays .
Key Research Findings
Synthetic Efficiency : The isobutyryl-protected compound achieves >95% yield in glycosylation reactions, outperforming acetylated analogs (70–85% yields) due to reduced side reactions .
Biological Relevance : Derivatives of this compound show enhanced binding affinity to lectins compared to methyl- or acetyl-protected analogs, highlighting the role of bulky groups in carbohydrate recognition .
Crystallography: Methyl 4-O-methyl-α-D-glucopyranuronate forms a hydrogen-bonded network (O1–H1⋯O5, 2.82 Å), stabilizing its crystal lattice, a feature less pronounced in isobutyryl-protected derivatives due to steric hindrance .
Biological Activity
Methyl 2,3,4-tri-O-isobutyryl-D-glucopyranuronate is a glucuronide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in drug metabolism, particularly in the glucuronidation process which is crucial for the detoxification and elimination of various pharmacological agents.
Chemical Structure and Properties
This compound features a glucuronic acid backbone modified with three isobutyryl groups. This structural modification enhances its lipophilicity and may influence its biological interactions. The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the acylation of D-glucopyranuronic acid derivatives. A notable method includes the use of imidate reagents to facilitate the formation of glucuronides through glycosylation reactions. For instance, a study detailed a convenient two-step synthesis involving methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate to produce morphine-3,6-di-β-D-glucuronide in moderate yields .
Glucuronidation and Metabolism
This compound plays a significant role in the glucuronidation process, which is a phase II metabolic pathway. This process involves the conjugation of drugs and xenobiotics with glucuronic acid to enhance their solubility and facilitate excretion. Enzymes such as UDP-glucuronosyltransferases (UGTs) are crucial for this reaction. The compound has been shown to act as a glycosyl donor in various glucuronidation reactions .
Key Findings:
- Enzyme Interactions: Studies indicate that UGT1A1 and UGT1A3 are involved in the glucuronidation of several compounds using this compound as a substrate .
- Phase II Metabolism: This compound enhances the biotransformation of various drugs by increasing their glucuronidation rates, thereby impacting their pharmacokinetics .
Case Studies
- Morphine Glucuronidation: A study demonstrated that this compound could effectively facilitate the synthesis of morphine-3,6-di-β-D-glucuronide, highlighting its utility in drug metabolism studies .
- Antitumor Activity: Research on similar compounds suggests potential anticancer activity through induction of apoptosis in various cancer cell lines. For example, studies on chalcone derivatives indicate that modifications to glucuronic acid can enhance cytotoxic effects against lung cancer cells .
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate with high anomeric purity?
- Methodological Answer : The compound's synthesis often yields α/β-anomer mixtures due to thermodynamic equilibration during glycosylation. To isolate a single anomer (e.g., α-form), use stereoselective glycosylation with a participating solvent (e.g., acetonitrile) and low temperatures (−40°C to −20°C) to favor kinetic control. Post-synthesis, purify via silica gel chromatography using a hexane:ethyl acetate gradient (e.g., 3:1 to 1:2). Confirm purity via [α]D polarimetry and 1H-NMR (e.g., α-anomer shows distinct C1-H coupling constants, J = 3–4 Hz) .
Q. How can researchers characterize the regioselectivity of isobutyryl group substitution?
- Methodological Answer : Use 2D-NMR (COSY, HSQC, HMBC) to assign proton and carbon signals. For example, the isobutyryl methyl groups (δ 1.1–1.3 ppm in 1H-NMR) correlate with ester carbonyl carbons (δ 170–175 ppm in 13C-NMR). X-ray crystallography provides definitive proof of substitution patterns, as seen in related glucuronate derivatives where O-isobutyryl groups adopt specific orientations relative to the pyranose ring .
Q. What analytical techniques are critical for assessing compound stability under varying pH conditions?
- Methodological Answer : Perform pH-dependent stability assays (pH 2–10) at 25–37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify hydrolysis products (e.g., free glucuronic acid) using UV detection at 210 nm. Isobutyryl esters typically show instability in alkaline conditions (pH > 8), with half-lives <24 hours. Include mass spectrometry (ESI-MS) to confirm degradation pathways .
Advanced Research Questions
Q. How can conformational analysis of the pyranose ring inform glycosylation reactivity?
- Methodological Answer : Apply Cremer-Pople puckering parameters (q, θ, φ) derived from X-ray data or DFT calculations (e.g., B3LYP/6-31G**) to quantify ring distortion. For example, a 4C1 chair conformation (q ≈ 0.5 Å, θ ≈ 0°) enhances nucleophilicity at the anomeric carbon, favoring glycosylation. Compare with alternative conformers (e.g., 1C4) to rationalize steric effects of isobutyryl groups on reaction kinetics .
Q. What strategies mitigate side reactions during glycosyl acceptor coupling?
- Methodological Answer : To suppress β-elimination or acyl migration:
- Temporary protecting groups : Use p-methoxybenzyl (PMB) for transient protection of hydroxyls, removed later under mild oxidative conditions (DDQ/CH2Cl2).
- Low-temperature activation : Activate glycosyl donors (e.g., trichloroacetimidates) at −30°C with TMSOTf to minimize competing pathways.
- In situ IR monitoring : Track reaction progress via carbonyl stretches (1740–1760 cm⁻¹ for isobutyryl groups) .
Q. How do structural modifications influence ADMET properties in preclinical models?
- Methodological Answer : Replace the methyl ester with fluorescent tags (e.g., dansyl or BODIPY) for tissue distribution studies in rodents. Use LC-MS/MS to quantify metabolites in plasma and urine. Isobutyryl groups enhance lipophilicity (logP ≈ 2.5), improving blood-brain barrier permeability compared to acetylated analogs. Correlate structural features (e.g., substitution at C2 vs. C3) with CYP450-mediated oxidation rates using human liver microsomes .
Data Contradiction Analysis
Q. Conflicting reports on anomeric configuration stability: How to resolve discrepancies?
- Methodological Answer : Discrepancies may arise from solvent polarity or catalytic traces. Replicate synthesis in rigorously dried solvents (e.g., molecular sieves in CH2Cl2) and compare 1H-NMR data with literature. For example, α-anomers in CDCl3 show C1-H δ ≈ 5.4 ppm (J = 3.5 Hz), while β-anomers appear at δ ≈ 4.8 ppm (J = 8 Hz). Cross-validate with X-ray data if available .
Q. Divergent biological activity in analogs: How to assess structure-function relationships?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., UDP-glucuronosyltransferases). Compare binding poses of isobutyryl vs. acetyl analogs. Isobutyryl's bulk may sterically hinder interactions with catalytic residues, reducing activity. Validate via SPR (surface plasmon resonance) to measure binding affinities (KD) .
Tables for Key Data
Table 1 : Physicochemical Properties of this compound
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 476.5 g/mol | ESI-MS |
| logP | 2.3 ± 0.2 | Shake-flask (octanol/water) |
| [α]D (25°C, CHCl3) | +62.3° (c = 1.0) | Polarimetry |
| Melting Point | 98–101°C | DSC |
Table 2 : Comparison of Glycosylation Yields with Different Protecting Groups
| Protecting Group (Position) | Yield (α-Anomer) | Reaction Time | Conditions |
|---|---|---|---|
| Acetyl (C2, C3, C4) | 65% | 2 h | TMSOTf, −30°C |
| Isobutyryl (C2, C3, C4) | 78% | 4 h | BF3·Et2O, −20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
